molecular formula C17H19BrN2OS B2723713 2-(4-bromophenyl)-1-(2-methoxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 630065-70-2

2-(4-bromophenyl)-1-(2-methoxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2723713
CAS No.: 630065-70-2
M. Wt: 379.32
InChI Key: CRLJLEJPSCEAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-1-(2-methoxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound that belongs to the class of quinazolines This compound is characterized by the presence of a bromophenyl group, a methoxyethyl group, and a tetrahydroquinazoline ring system with a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(2-methoxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride.

    Formation of the Thione Group: The thione group can be introduced by treating the intermediate compound with a sulfurizing agent such as Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(2-methoxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The bromophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(4-bromophenyl)-1-(2-methoxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(2-methoxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinazoline: Lacks the thione group.

    2-(4-Bromophenyl)-1-(2-methoxyethyl)-quinazoline-4-thione: Lacks the tetrahydro ring system.

    2-(4-Bromophenyl)-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinazoline-4-one: Contains a ketone group instead of a thione group.

Uniqueness

2-(4-bromophenyl)-1-(2-methoxyethyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to the combination of its bromophenyl, methoxyethyl, and thione functional groups within the tetrahydroquinazoline ring system. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2OS/c1-21-11-10-20-15-5-3-2-4-14(15)17(22)19-16(20)12-6-8-13(18)9-7-12/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLJLEJPSCEAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.